molecular formula C17H14ClN3 B2404294 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole CAS No. 344279-20-5

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole

Cat. No.: B2404294
CAS No.: 344279-20-5
M. Wt: 295.77
InChI Key: JWUVKBFPMLEVKQ-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to its specific structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyridinyl group: This step may involve a nucleophilic substitution reaction where a chloropyridine derivative reacts with the benzimidazole core.

    Alkylation: The final step could involve the alkylation of the benzimidazole nitrogen with a propargyl halide to introduce the propynyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially modify the pyridinyl or benzimidazole rings.

    Substitution: The chloro group on the pyridinyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group could yield various substituted pyridinyl derivatives.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the dimethyl and propynyl groups.

    5,6-dimethyl-1H-benzimidazole: Lacks the pyridinyl and propynyl groups.

    1-(2-propynyl)-1H-benzimidazole: Lacks the pyridinyl and dimethyl groups.

Uniqueness

The unique combination of the pyridinyl, dimethyl, and propynyl groups in 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-prop-2-ynylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c1-4-8-21-15-10-12(3)11(2)9-14(15)20-17(21)13-6-5-7-19-16(13)18/h1,5-7,9-10H,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUVKBFPMLEVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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